molecular formula C16H11ClN4O2 B7890407 4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B7890407
M. Wt: 326.74 g/mol
InChI Key: MKHSZJFAWJIRET-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-2-amine core substituted with a 3-chlorophenyl group at the 4-position and a 3-nitrophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine typically involves a multi-step reaction process. One common method includes the reaction of 3-chlorophenylamine with 3-nitrophenyl isothiocyanate to form an intermediate thiourea, which is then cyclized under acidic conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding chlorophenol or nitrophenol derivatives.

  • Reduction: Reduction of the nitro group to an amino group, resulting in a diamine derivative.

  • Substitution: Replacement of the chlorine or nitro group with other functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

  • 4-(3-Chlorophenyl)-6-(2-nitrophenyl)pyrimidin-2-amine

  • 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Uniqueness: 4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-(3-chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2/c17-12-5-1-3-10(7-12)14-9-15(20-16(18)19-14)11-4-2-6-13(8-11)21(22)23/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHSZJFAWJIRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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